Cas no 54903-50-3 (4H,5H,6H,7H-thieno[3,2-c]pyridine)
![4H,5H,6H,7H-thieno[3,2-c]pyridine structure](https://ja.kuujia.com/scimg/cas/54903-50-3x500.png)
4H,5H,6H,7H-thieno[3,2-c]pyridine 化学的及び物理的性質
名前と識別子
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- 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine
- 4,5,6,7-Tetrahydro-thieno[3,2-c]pyridine
- 4,5,6,7-Tetrahydrothieno(3,2-c)pyridine
- 4,5,6,7-tetrahydro-thieno[3,2-c]-pyridine
- 4,5,6,7-tetrahydrothieno< 3,2-c> pyridine
- 4H,5H,6H,7H-thieno[3,2-c]pyridine
- 6,7-dihydro-4H-thieno[3,2-c]pyridine
- AC1MJ3TN
- EINECS 259-389-2
- F2145-0241
- PubChem14150
- THIENO[3,2-C]PYRIDINE, 4,5,6,7-TETRAHYDRO-
- 4,5,6,7-Tetrahydro-1H-thieno[3,2-c]pyridine
- PCR 0665
- 4,5,6,7-tetrahydrothieno[3,2-c]pyridinehydrochloride
- TET001
- OGUWOLDNYOTRBO-UHFFFAOYSA-N
- STL483691
- SBB056344
- AS0127
- ANW-3
- 4,5,6,7-tetrahydrothieno (3,2-c) pyridine
- THIENO(3,2-C)PYRIDINE, 4,5,6,7-TETRAHYDRO-
- 54903-50-3
- 4,5,6,7-tetrahydro thieno [3,2-c]pyridine
- 6,7-DIHYDRO-4H-THIENO(3,2-C)PYRIDINE
- SCHEMBL2851182
- MFCD03839944
- SY057228
- A5428
- AKOS005135918
- FT-0640279
- T2686
- CHEMBL1526
- UNII-I3AKK727FU
- 4,5,6,7-tetrahydrothieno[3,2,c]pyridine
- PB20074
- DTXSID60203414
- PCR-0665
- 6,7-dihydro-4H-thieno[3,2-c]-pyridine
- CS-W018311
- PCR0665
- W-105597
- BDBM50227516
- I3AKK727FU
- A18893
- AM20090735
- AC-28795
- SCHEMBL13441
- NS00033208
- TS-01813
- Thieno[3,2-c]pyridine, 4,5,6,7-tetrahydro-, hydrochloride
- DTXCID60125905
- ALBB-022838
-
- MDL: MFCD03839944
- インチ: 1S/C7H9NS/c1-3-8-5-6-2-4-9-7(1)6/h2,4,8H,1,3,5H2
- InChIKey: OGUWOLDNYOTRBO-UHFFFAOYSA-N
- ほほえんだ: S1C([H])=C([H])C2C([H])([H])N([H])C([H])([H])C([H])([H])C1=2
計算された属性
- せいみつぶんしりょう: 139.04567
- どういたいしつりょう: 139.046
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 105
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 40.3
じっけんとくせい
- 密度みつど: 1.143
- ふってん: 75°C/0.5mmHg(lit.)
- フラッシュポイント: 100.7 ºC
- 屈折率: 1.5870 to 1.5910
- PSA: 12.03
- LogP: 1.72260
4H,5H,6H,7H-thieno[3,2-c]pyridine セキュリティ情報
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記号:
- ヒント:に警告
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
-
危険物標識:
- ちょぞうじょうけん:0-10°C
4H,5H,6H,7H-thieno[3,2-c]pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM110898-5g |
4,5,6,7-tetrahydrothieno[3,2-c]pyridine |
54903-50-3 | 95%+ | 5g |
$*** | 2023-05-30 | |
eNovation Chemicals LLC | D402716-25g |
4,5,6,7-Tetrahydro-thieno[3,2-c]pyridine |
54903-50-3 | 97% | 25g |
$780 | 2024-06-05 | |
Ambeed | A360130-25g |
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine |
54903-50-3 | 98% | 25g |
$474.0 | 2025-02-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | SYN0003-250MG |
4H,5H,6H,7H-thieno[3,2-c]pyridine |
54903-50-3 | 95% | 250MG |
¥ 59.00 | 2023-04-13 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R026274-5g |
4H,5H,6H,7H-thieno[3,2-c]pyridine |
54903-50-3 | 98% | 5g |
¥843 | 2024-05-22 | |
abcr | AB331862-5 g |
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine, 98%; . |
54903-50-3 | 98% | 5g |
€143.00 | 2023-06-21 | |
Fluorochem | 069149-1g |
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine |
54903-50-3 | 97% | 1g |
£17.00 | 2022-03-01 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | SYN0003-100MG |
4H,5H,6H,7H-thieno[3,2-c]pyridine |
54903-50-3 | 95% | 100MG |
¥ 39.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | SYN0003-5G |
4H,5H,6H,7H-thieno[3,2-c]pyridine |
54903-50-3 | 95% | 5g |
¥ 415.00 | 2023-04-13 | |
Ambeed | A360130-1g |
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine |
54903-50-3 | 98% | 1g |
$25.0 | 2025-02-21 |
4H,5H,6H,7H-thieno[3,2-c]pyridine 関連文献
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1. Covalent organic frameworks and multicomponent reactions: an endearing give-and-take relationshipHossein Yazdani,Seyyed Emad Hooshmand,Rajender S. Varma Org. Chem. Front. 2022 9 4178
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Princy Gupta,Aman Mahajan RSC Adv. 2015 5 26686
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Jessica Scremin,Hassan Karimi-Maleh,Elen Rom?o Sartori Anal. Methods 2015 7 3750
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4. Rearrangement and cyclisation of N-(2-hydroxyphenethyl)-2-aminomethylthiophensCharles Mackay,Roger D. Waigh J. Chem. Soc. Chem. Commun. 1982 793
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Qianyun Zhang,Wen Zhu,Jinzhong Yao,Xiaofang Li,Hongwei Zhou Org. Biomol. Chem. 2018 16 8462
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Felipe T. Martins,Patrícia V. deLima,Lilian C. Azarias,Polyana J. de Abreu,Person P. Neves,Alexandre O. Legendre,Fabiano M. de Andrade,Guilherme R. de Oliveira,Javier Ellena,Ant?nio C. Doriguetto CrystEngComm 2011 13 5737
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Qun Guan,Le-Le Zhou,Yu-Bin Dong Chem. Soc. Rev. 2022 51 6307
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Wang Wang,Pei-Sen Zou,Li Pang,Cheng-Xue Pan,Dong-Liang Mo,Gui-Fa Su Org. Biomol. Chem. 2022 20 6293
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Shuaipeng Lv,Qiannan Li,Ji-Wei Sang,Yu Zhang,Jinxin Wang,Wei-Dong Zhang RSC Adv. 2023 13 11929
4H,5H,6H,7H-thieno[3,2-c]pyridineに関する追加情報
Introduction to 4H,5H,6H,7H-thieno[3,2-c]pyridine (CAS No. 54903-50-3)
4H,5H,6H,7H-thieno[3,2-c]pyridine, identified by its Chemical Abstracts Service (CAS) number 54903-50-3, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the thienopyridine class, a structural motif known for its broad spectrum of biological activities and potential applications in drug development. The unique arrangement of nitrogen and sulfur atoms in its core structure imparts distinct electronic and steric properties, making it a valuable scaffold for designing novel therapeutic agents.
The molecular structure of 4H,5H,6H,7H-thieno[3,2-c]pyridine consists of a thiophene ring fused with a pyridine ring, creating a six-membered aromatic system with two nitrogen atoms. This configuration allows for diverse functionalization opportunities, enabling chemists to modify the molecule in ways that can enhance its pharmacological properties. The presence of both nitrogen and sulfur atoms also makes it an attractive candidate for interactions with biological targets such as enzymes and receptors.
In recent years, 4H,5H,6H,7H-thieno[3,2-c]pyridine has been studied extensively for its potential in the development of small-molecule inhibitors targeting various diseases. One of the most promising areas of research has been its application in oncology. Studies have shown that derivatives of this compound can exhibit inhibitory effects on kinases and other enzymes involved in cancer cell proliferation. For instance, modifications to the thiophene and pyridine rings have led to the discovery of compounds that show significant activity against tyrosine kinases, which are critical in signal transduction pathways associated with tumor growth.
Moreover, the scaffold has been explored for its antimicrobial properties. Research indicates that certain derivatives of 4H,5H,6H,7H-thieno[3,2-c]pyridine can disrupt bacterial cell membranes or inhibit essential metabolic pathways, offering a promising avenue for developing new antibiotics. The ability to fine-tune the electronic properties of the molecule through strategic substitutions allows researchers to optimize its binding affinity and selectivity towards specific bacterial targets.
The compound's versatility extends to neurological disorders as well. Preliminary studies have suggested that 4H,5H,6H,7H-thieno[3,2-c]pyridine derivatives may interact with neurotransmitter receptors such as serotonin and dopamine receptors. This interaction could potentially lead to the development of novel therapeutics for conditions like depression and neurodegenerative diseases. The precise modulation of its chemical structure has enabled researchers to design molecules that exhibit enhanced efficacy while minimizing side effects.
Recent advances in computational chemistry have further accelerated the discovery process for 4H,5H,6H,7H-thieno[3,2-c]pyridine-based compounds. Molecular modeling techniques allow researchers to predict the binding modes of these molecules with high accuracy before conducting expensive wet-lab experiments. This approach has significantly reduced the time and resources required to identify promising candidates for further development.
The synthesis of 4H,5H,6H,7H-thieno[3,2-c]pyridine itself presents an intriguing challenge due to its complex heterocyclic framework. However, recent methodologies have streamlined the process by employing catalytic reactions and transition-metal-mediated couplings. These advancements have not only improved yield but also opened up new avenues for structural diversification.
In conclusion,4H,,5,6,7.-thieno[3,,2-c]-pyridine (CAS No. 54903-50-3) represents a structurally fascinating and biologically potent scaffold with extensive therapeutic implications. Its unique combination of electronic and steric properties makes it an invaluable building block for drug discovery efforts across multiple disease areas. As research continues to uncover new applications and synthetic strategies, this compound is poised to play a pivotal role in shaping the future of medicinal chemistry.
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